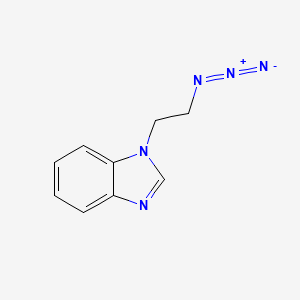

1-(2-azidoethyl)-1H-1,3-benzodiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-azidoethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSIBYYPPIMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Azidoethyl 1h 1,3 Benzodiazole and Structural Analogues

Precursor Synthesis and Halogenation Strategies

The foundational step in synthesizing the target compound is the construction and subsequent alkylation of the 1H-1,3-benzodiazole (commonly known as benzimidazole) heterocyclic system.

Preparation of 1-(2-Bromoethyl)-1H-1,3-benzodiazole and Related Haloalkyl Benzazoles

The primary precursor for azide (B81097) introduction is a haloalkyl-substituted benzodiazole, most commonly 1-(2-bromoethyl)-1H-1,3-benzodiazole. This intermediate is typically synthesized via the N-alkylation of the benzimidazole (B57391) ring. The reaction involves the deprotonation of the N-H bond of benzimidazole by a base, followed by a nucleophilic attack on a dihaloalkane, such as 1,2-dibromoethane (B42909).

Commonly employed bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The use of an excess of the dihaloalkane is often necessary to minimize the formation of the disubstituted byproduct, 1,2-bis(benzimidazol-1-yl)ethane. The reaction conditions can be tailored to favor mono-alkylation. For instance, N-alkylation of benzimidazoles with alkyl halides can be efficiently carried out in an aqueous medium using surfactants like sodium dodecyl sulfate (B86663) (SDS), which can enhance reaction rates and yields. For less reactive alkyl halides, moderate heating (e.g., 55-60°C) may be required to achieve a clean transformation to the N-1 alkylated product. lookchem.comresearchgate.net

While specific yields for the reaction with 1,2-dibromoethane are not extensively documented in readily available literature, analogous N-alkylation reactions of benzimidazole with various alkyl halides are reported to proceed in good to excellent yields, often ranging from 78% to 96% depending on the substrate and conditions. lookchem.com

Table 1: General Conditions for N-Alkylation of Benzimidazoles

General Routes to Substituted Benzodiazole Cores

The benzodiazole (benzimidazole) core itself can be synthesized through several established methods, allowing for the preparation of a wide array of structural analogues. The most classical and widely used method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester, acid chloride, or orthoester) under acidic conditions and often with heating.

Another prevalent method is the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids. In this approach, an o-phenylenediamine is condensed with an aldehyde, typically in the presence of an oxidizing agent, to form the 2-substituted benzimidazole. Numerous modern variations of these methods have been developed, employing a diverse range of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. Catalysts such as phosphoric acid, p-toluenesulfonic acid, and various metal catalysts have been shown to be effective. nih.govorientjchem.org

Azide Introduction via Nucleophilic Substitution Reactions

The conversion of the haloalkyl precursor to the final azidoethyl product is a critical step that hinges on a classic nucleophilic substitution reaction.

Direct Azidation with Alkali Metal Azides (e.g., Sodium Azide)

1-(2-Azidoethyl)-1H-1,3-benzodiazole is synthesized by the direct reaction of 1-(2-bromoethyl)-1H-1,3-benzodiazole with an alkali metal azide, most commonly sodium azide (NaN₃). This transformation is a standard Sₙ2 (bimolecular nucleophilic substitution) reaction where the azide ion (N₃⁻) acts as the nucleophile, displacing the bromide ion from the ethyl side chain.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the alkali metal azide while leaving the azide anion relatively free to act as a nucleophile. The choice of solvent is crucial for achieving a good reaction rate and yield.

Optimization of Reaction Conditions for Azidoethyl Benzodiazole Formation

The efficiency of the azidation reaction is dependent on several factors, including temperature, reaction time, and the stoichiometry of the reagents. Generally, the reaction is performed at an elevated temperature, often between 60°C and 100°C, to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

An excess of sodium azide is often used to drive the reaction to completion and maximize the yield of the desired product. Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. Subsequent purification by column chromatography may be necessary to obtain the pure this compound. One-pot procedures that combine the nucleophilic substitution with subsequent reactions, like copper-catalyzed cycloadditions, have been developed for similar benzylic bromides, demonstrating the robustness of the in-situ generation of the azide intermediate. nih.gov

Table 2: Typical Conditions for Nucleophilic Azidation

Green Chemistry Approaches and Scalable Synthetic Pathways

In recent years, significant effort has been directed towards developing more environmentally benign and scalable methods for the synthesis of benzimidazole derivatives. For the formation of the benzimidazole core, green approaches include the use of water as a solvent, microwave-assisted synthesis, and the application of reusable solid acid catalysts. nih.gov Microwave irradiation, in particular, has been shown to dramatically reduce reaction times from hours to minutes and often provides excellent yields, sometimes under solvent-free conditions. nih.gov

For the N-alkylation step, the use of aqueous media with surfactants presents a greener alternative to traditional organic solvents. lookchem.com This approach simplifies work-up procedures and reduces volatile organic compound (VOC) emissions.

Chemical Reactivity and Mechanistic Aspects of 1 2 Azidoethyl 1h 1,3 Benzodiazole

The Azido Group as a Key Synthon in Cycloaddition Chemistry

The azide (B81097) functional group (-N₃) is a cornerstone of modern synthetic chemistry, primarily due to its participation as a 1,3-dipole in cycloaddition reactions. This reactivity allows for the efficient formation of five-membered nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry and materials science.

The thermal reaction between an organic azide, such as 1-(2-azidoethyl)-1H-1,3-benzodiazole, and an alkyne is known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov This reaction proceeds through a concerted, pericyclic mechanism involving a 4π-electron component (the azide) and a 2π-electron component (the alkyne). organic-chemistry.org A significant drawback of the classical Huisgen cycloaddition is its lack of regioselectivity; when asymmetrical alkynes are used, the reaction typically yields a mixture of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgnih.gov Furthermore, the reaction requires high temperatures and often prolonged reaction times, which can limit its applicability for sensitive substrates. organic-chemistry.orgnih.gov

The limitations of the thermal Huisgen cycloaddition led to the development of metal-catalyzed alternatives. The introduction of a metal catalyst dramatically alters the reaction mechanism from a concerted to a stepwise process, leading to significant rate acceleration and, crucially, control over regioselectivity.

The most prominent and widely used example of MAAC is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. nih.govbeilstein-journals.org This reaction provides a powerful and reliable method for covalently linking molecules. nih.gov For a substrate like this compound, the CuAAC reaction with a terminal alkyne offers an efficient pathway to synthesize novel benzimidazole-triazole hybrids. researchgate.net The reaction is characterized by its high yield, mild reaction conditions, and exceptional tolerance of a wide range of functional groups. organic-chemistry.orgjetir.org The rate acceleration compared to the uncatalyzed thermal reaction can be as high as 10⁷ to 10⁸. organic-chemistry.orgjetir.org

####### 3.1.2.1.1. Regioselectivity for 1,4-Disubstituted Triazoles

A defining feature of the CuAAC reaction is its strict regioselectivity. Unlike the thermal Huisgen cycloaddition, the copper-catalyzed process exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govrsc.org This high degree of control stems from the stepwise mechanism, which is believed to involve the formation of a copper(I) acetylide intermediate. The azide then adds to this copper-activated alkyne in a specific orientation before the ring is closed, leading solely to the 1,4-regioisomer. nih.govresearchgate.net This predictability is a major advantage in the synthesis of complex molecules where specific connectivity is essential.

####### 3.1.2.1.2. Influence of Catalyst Systems and Ligand Design on Reaction Efficiency

The efficiency of the CuAAC reaction is highly dependent on the nature of the copper catalyst and the ligands used to stabilize it.

Catalyst Systems: The active catalyst is the Cu(I) ion. This can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). beilstein-journals.org More commonly, the Cu(I) species is generated in situ from more stable and less expensive Cu(II) salts, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) acetate (B1210297) (Cu(OAc)₂), using a reducing agent like sodium ascorbate. organic-chemistry.orgresearchgate.net The choice of copper source can significantly impact reaction outcomes, as shown in the table below, which summarizes a study on the effect of different copper salts on a model CuAAC reaction in the solvent Cyrene™.

| Copper Source (1 mol%) | Yield (%) after 0.5 h |

|---|---|

| CuI | >99 |

| Cu(OAc)₂ | 94 |

| Cu(I) acetate | <10 |

| CuBr | <10 |

| CuSCN | <10 |

| CuCl | <10 |

| Cu₂O | <10 |

| CuCl₂ | <10 |

Data adapted from a study on the reaction of benzyl (B1604629) azide and phenylacetylene (B144264) in Cyrene™ at 30°C. beilstein-journals.org

Ligand Design: Ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, increasing catalyst solubility, and accelerating the reaction rate. nih.gov Interestingly, the benzimidazole (B57391) moiety, the core of this compound, is itself a key component in a class of superior accelerating ligands. Tris(2-benzimidazolylmethyl)amines (TBIA) have been shown to be highly effective ligands for the CuAAC reaction, often outperforming the commonly used tris(benzyltriazolylmethyl)amine (TBTA). researchgate.netorganic-chemistry.org These benzimidazole-based ligands form robust copper complexes that maintain high catalytic activity even at very low catalyst loadings (0.01–0.5 mol %). organic-chemistry.org The design of water-soluble benzimidazole ligands, for instance by introducing pendant alkylcarboxylate arms, has further expanded the utility of CuAAC in aqueous media. researchgate.netorganic-chemistry.org

| Ligand Type | Key Features | Performance Notes |

|---|---|---|

| Tris(triazolyl)methylamines (e.g., TBTA) | Commonly used, accelerates reaction. | Poor solubility in water can be a limitation. nih.gov |

| Tris(pyridyl)methylamines | Well-known copper ligands. | Provide some rate acceleration. nih.gov |

| Tris(benzimidazolyl)amines (e.g., TBIA) | Strongly chelating, robust. | Superior acceleration, especially in aqueous media and at low catalyst concentrations. researchgate.netorganic-chemistry.org |

| Hybrid Pyridyl/Benzimidazolyl Amines | Combines features of different heterocycles. | Can be superior catalysts under specific organic conditions. nih.gov |

| Sulfonated Bathophenanthroline | Water-soluble, highly active. | Forms one of the fastest catalysts in dilute aqueous conditions but is highly sensitive to oxidation. nih.gov |

####### 3.1.2.1.3. Solvent Effects and Aqueous Reaction Conditions

The choice of solvent can have a profound impact on the rate and yield of the CuAAC reaction. While the reaction can be performed in a wide variety of organic solvents, including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), yields can vary significantly. beilstein-journals.orgnih.gov Recent studies have explored greener, biomass-derived solvents such as Cyrene™, which has been shown to be a highly effective medium for the reaction. beilstein-journals.orgbeilstein-journals.org

| Solvent | Yield (%) |

|---|---|

| Cyrene™ | 96 |

| Ethyl levulinate (EtLev) | 72 |

| Methyl levulinate (MeLev) | 63 |

| 1,4-Dioxane | 48 |

| Dichloromethane (DCM) | 43 |

| 2-Methyl-THF | 18 |

| Dimethyl sulfoxide (DMSO) | <10 |

| N-Methyl-2-pyrrolidone (NMP) | <10 |

| Dimethylformamide (DMF) | <10 |

Data adapted from a study on the reaction of benzyl azide and phenylacetylene with CuI catalyst at 30°C. beilstein-journals.org

One of the significant advantages of the CuAAC is its compatibility with aqueous conditions, which is particularly beneficial for bioconjugation applications. organic-chemistry.org Water can even have an accelerating effect on the reaction rate. organic-chemistry.org However, the solubility of organic substrates can be a limiting factor. beilstein-journals.org The presence of water in organic solvents can also influence reaction efficiency; for instance, in Cyrene™, keeping the water content below 1% is necessary to maintain high yields. beilstein-journals.org The development of highly effective, water-soluble ligands, such as those based on the benzimidazole scaffold, has been instrumental in overcoming solubility challenges and promoting efficient CuAAC reactions in purely aqueous or mixed aqueous-organic systems. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Metal-Free Click Chemistry Approaches for Azides

To circumvent the potential cytotoxicity of metal catalysts, particularly copper, in biological applications, metal-free click chemistry approaches have been developed. The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov This reaction utilizes the high ring strain of a cyclooctyne (B158145) derivative to achieve a [3+2] cycloaddition with an azide without the need for a catalyst. wikipedia.orgresearchgate.net

The driving force for SPAAC is the release of enthalpy from the strained cyclooctyne ring upon forming the more stable, aromatic triazole ring. wikipedia.org This allows the reaction to proceed efficiently under physiological conditions (ambient temperature, aqueous environment), making it a truly bioorthogonal reaction. wikipedia.orgresearchgate.net The reaction rate can be tuned by modifying the structure of the cyclooctyne; for example, the introduction of electron-withdrawing fluorine atoms or fusing the cyclooctyne to aromatic rings can significantly enhance reactivity. nih.gov

DFT calculations have shown that the high rate of SPAAC is due to the lower energy barrier required to distort the azide and the strained alkyne into the necessary transition-state geometry compared to the uncatalyzed reaction with a linear alkyne. researchgate.net The development of various cyclooctynes, such as dibenzocyclooctynol (DIBO) and biarylazacyclooctynone (BARAC), has provided a toolbox of reagents with varying kinetics and properties suitable for diverse applications in chemical biology. nih.govresearchgate.netresearchgate.net For a molecule like this compound, SPAAC offers a robust method for conjugation to biomolecules or materials that have been functionalized with a strained alkyne.

| Alkyne Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Dibenzocyclooctynol | DIBO | Reacts exceptionally fast with azides; functional handle allows for tag installation. | nih.govresearchgate.net |

| Biarylazacyclooctynone | BARAC | Exceptional reaction kinetics; modular and scalable synthesis. | researchgate.net |

| Difluorinated Cyclooctyne | DIFO | High reactivity due to ring strain and electron-withdrawing fluorine atoms. | nih.gov |

Other Azide Reactivity Pathways (e.g., Staudinger Ligation, Azide-Nitrile Cycloaddition)

Beyond cycloadditions with alkynes, the azide group of this compound can participate in other important transformations.

Staudinger Ligation: This reaction provides a powerful method for forming an amide bond between a phosphine (B1218219) and an azide. researchgate.netacs.org The classical Staudinger reaction involves the reaction of a triarylphosphine with an azide to form an aza-ylide (or iminophosphorane) intermediate, which is then hydrolyzed in water to yield a primary amine and the corresponding phosphine oxide. researchgate.net The Staudinger ligation is a modification where the phosphine reagent contains an electrophilic trap (typically an ester) positioned to intercept the aza-ylide intermediate intramolecularly. researchgate.netorganic-chemistry.orgrsc.org This leads to the formation of a stable amide bond, making it a highly chemoselective and bioorthogonal ligation method. acs.org The reaction proceeds under mild conditions and is orthogonal to most functional groups found in biological systems. researchgate.net

Azide-Nitrile Cycloaddition: This reaction involves the [3+2] cycloaddition of an azide with a nitrile to form a tetrazole ring. nih.govnih.gov Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction can be promoted thermally or through catalysis. Lewis acids or Brønsted acids are often used to activate the nitrile, making it more susceptible to nucleophilic attack by the azide. acs.orgraineslab.com Organocatalysts have also been developed for this transformation, offering a metal-free alternative that proceeds under neutral conditions, often accelerated by microwave heating. nih.gov For instance, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been shown to be highly efficient.

Detailed Mechanistic Investigations of Azide Reactivity

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of azide reactions. researchgate.net These studies provide detailed insights into reaction pathways, the structures of transition states, and the energetics that govern reaction rates and selectivity.

For the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , DFT calculations have been instrumental in confirming the proposed mechanism. rsc.orgacs.org Computational models support the initial oxidative coupling of the azide and alkyne to the ruthenium center, forming a ruthenacycle intermediate. organic-chemistry.org These studies have shown that this oxidative coupling step is what determines the 1,5-regioselectivity of the reaction. acs.org Furthermore, the calculations indicate that the subsequent reductive elimination step, which forms the triazole product, is the rate-determining step of the catalytic cycle. rsc.orgorganic-chemistry.org

In the case of metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , DFT calculations have explained the dramatic rate enhancement compared to the uncatalyzed thermal reaction. The calculations reveal that the high ring strain of the cyclooctyne significantly lowers the activation energy by reducing the energy required to distort the reactants into the transition state geometry. researchgate.net This allows for a detailed understanding of how structural modifications to the cyclooctyne ring impact reaction kinetics.

Computational methods have also been applied to the azide-nitrile cycloaddition . DFT studies have explored the catalytic role of both metal-based systems (e.g., dialkyltin oxide) and organocatalysts. nih.gov These analyses have clarified how the catalyst activates the nitrile substrate, examined the plausible intermediates in the catalytic cycle, and calculated the energy barriers, which correlate well with experimentally observed reaction rates. nih.gov

Experimental Elucidation of Intermediates and Reaction Pathways

Experimental studies are crucial for validating the mechanisms proposed by computational models and for identifying key reactive intermediates. A variety of kinetic and spectroscopic techniques are employed for this purpose.

For azide-nitrile cycloadditions , the isolation and crystallographic characterization of metal-bound intermediates have provided direct snapshots of the reaction pathway. For instance, in a copper(II)-induced cycloaddition, a μ₁,₄-tetrazolato-bridged dinuclear complex was isolated, offering insight into the cycloaddition process where the azide and nitrile are brought together by the metal centers. rsc.org

While direct spectroscopic observation of every intermediate in a catalytic cycle like RuAAC is challenging due to their transient nature, kinetic studies and the effects of substrate electronic properties provide experimental support for the proposed mechanisms. ic.ac.uk The consistent production of the 1,5-regioisomer across a wide range of substrates is strong experimental evidence for the distinct ruthenacycle-based mechanism that differs from the copper-acetylide pathway in CuAAC. rsc.orgorganic-chemistry.org

Reactivity and Functionalization of the Benzodiazole Heterocyclic Ring

The compound this compound belongs to the benzimidazole family, a class of bicyclic aromatic heterocycles formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. chemicalbook.comrsc.org The chemical reactivity of the benzimidazole core is rich and varied, dictated by the electronic properties of its constituent atoms. The ring system contains two distinct nitrogen atoms: one is a pyrrole-type (N1), and the other is a pyridine-type (N3). chemicalbook.com In the specific case of this compound, the N1 position is already functionalized with the azidoethyl group, which significantly influences the subsequent reactivity of the heterocyclic ring.

The benzimidazole ring exhibits both acidic and basic properties. ijdrt.com The pyridine-like N3 atom imparts basicity, allowing it to form salts with acids. chemicalbook.com Conversely, the N-H proton in an unsubstituted benzimidazole is weakly acidic. ijdrt.com The C2 carbon, situated between the two nitrogen atoms, is electron-deficient and thus susceptible to nucleophilic attack, while the benzene portion of the molecule is π-excessive and can undergo electrophilic substitution. chemicalbook.com Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled the direct functionalization of C-H bonds at various positions on the ring, providing powerful tools for derivatization. researchgate.net

Functionalization at Nitrogen (N3)

With the N1 position occupied, the remaining pyridine-like N3 atom is the primary site for reactions involving the nitrogen centers. While simple protonation occurs readily in the presence of acid, further alkylation at N3 is also possible. This reaction typically requires more forcing conditions compared to the initial N1-alkylation of a neutral benzimidazole. Treatment with a second equivalent of an alkylating agent, such as an alkyl halide, under rigorous conditions can lead to the formation of a 1,3-disubstituted benzimidazolium salt. chemicalbook.com These cationic species are a well-known class of N-heterocyclic carbene (NHC) precursors and ionic liquids.

Functionalization at Carbon Positions

C2-Position Functionalization

The C2 position is the most common site for the functionalization of the benzimidazole core, primarily due to its electronic deficiency.

Nucleophilic Substitution: In derivatives where a leaving group, such as a halogen, is present at the C2 position, nucleophilic aromatic substitution (SNAr) can occur. For this reaction to proceed efficiently, the N1 position must be substituted, as is the case in this compound. This prevents the nucleophile from simply acting as a base and deprotonating the N-H group, which would form an unreactive anion. For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide to yield the corresponding 2-alkoxy derivatives. ijdrt.com

Direct C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for C2 functionalization without the need for a pre-installed leaving group. researchgate.net Various catalytic systems have been developed for this purpose. For instance, palladium-catalyzed reactions can achieve the regioselective arylation of the C2 position by coupling 2-aryl-benzimidazoles with iodoarenes. nih.gov Similarly, copper-hydride catalysis enables the C-H allylation of benzimidazoles with allenes, providing an atom-economical route to C2-allylated products. acs.org

Benzene Ring Functionalization (C4-C7)

The benzene portion of the benzimidazole ring is generally electron-rich and can undergo electrophilic aromatic substitution. chemicalbook.com However, the reaction is often less facile than for benzene itself due to the electron-withdrawing nature of the fused heterocyclic moiety.

Electrophilic Substitution: Reactions such as nitration and halogenation typically occur at the C5 and C6 positions, which are para to the ring fusion points. For example, the nitration of 1-methylbenzimidazole (B167850) with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives. Under more forcing conditions with excess nitrating agent, 5,6-dinitration can be achieved. The regioselectivity is sensitive to the substituent at the N1 position and the reaction conditions.

C-H Borylation and Cross-Coupling: While direct electrophilic substitution can lack selectivity, a more controlled approach involves a halogenation/coupling sequence or direct C-H activation. researchgate.net A powerful strategy for functionalizing aromatic rings is iridium-catalyzed C-H borylation. Although extensively studied on related heterocycles like 2,1,3-benzothiadiazole (B189464) where it allows for versatile functionalization at the C4, C5, C6, and C7 positions, this methodology represents a potential route for the regioselective introduction of functional groups onto the benzimidazole benzene ring as well. nih.gov The resulting borylated intermediates can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form new C-C bonds.

Advanced Research Applications of 1 2 Azidoethyl 1h 1,3 Benzodiazole

Construction of Complex Molecular Architectures and Hybrid Molecules

The strategic combination of the benzodiazole (benzimidazole) heterocycle with other molecular scaffolds through the azide (B81097) functionality is a prominent area of research. This approach allows for the creation of hybrid molecules that integrate the distinct chemical and physical properties of each component, leading to novel functionalities.

The primary method for synthesizing triazole-linked benzodiazole conjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov In this reaction, the terminal azide of 1-(2-azidoethyl)-1H-1,3-benzodiazole reacts with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. jetir.orgnih.gov This transformation is highly efficient and proceeds under mild conditions, often in benign solvents like ethanol (B145695) or mixtures of water and t-butanol. nih.govitmedicalteam.pl

A wide variety of terminal alkynes can be employed, allowing for the synthesis of a diverse library of benzodiazole-triazole hybrids. By varying the substituent on the alkyne, researchers can systematically tune the steric and electronic properties of the final product. nih.govfrontiersin.org

Table 1: Representative Synthesis of Triazole-Linked Benzodiazole Conjugates via CuAAC This table presents hypothetical yet chemically sound examples based on established CuAAC reaction principles.

| Alkyne Reactant | Product Structure | Typical Catalyst System | Typical Yield (%) |

|---|---|---|---|

| Phenylacetylene (B144264) | 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1H-1,3-benzodiazole | CuSO₄/Sodium Ascorbate | 90-98 |

| Propargyl alcohol | 1-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-1,3-benzodiazole | CuI | 85-95 |

| 1-Ethynyl-4-nitrobenzene | 1-(2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-1,3-benzodiazole | CuSO₄/Sodium Ascorbate | 88-96 |

The molecular complexity of benzodiazole-triazole conjugates can be enhanced through several derivatization strategies, applied either before or after the key cycloaddition step.

Pre-functionalization of Reactants: The benzodiazole ring of the azide precursor or the alkyne partner can be substituted with various functional groups prior to the click reaction. For instance, electron-withdrawing or electron-donating groups can be installed on the benzodiazole ring to modulate its electronic properties. Similarly, the alkyne can bear additional reactive handles, allowing for subsequent orthogonal chemical transformations. mdpi.com

Post-cycloaddition Modification: The synthesized benzodiazole-triazole conjugate itself can be a platform for further derivatization. For example, if the alkyne used was propargyl alcohol, the resulting hydroxymethyl group on the triazole ring can be esterified, etherified, or oxidized to an aldehyde, opening pathways to a host of new derivatives.

Multi-component Reactions: More advanced strategies involve one-pot, multi-component reactions where the azide and alkyne are generated in situ and subsequently participate in the cycloaddition, streamlining the synthesis of highly complex structures. researchgate.net These methods allow for the rapid assembly of multiple molecular fragments into a single, intricate architecture.

Applications in Macromolecular and Polymer Science

The robust nature of the click reaction makes this compound an excellent monomer or functionalizing agent in polymer chemistry. The resulting poly(triazole)s are a class of polymers known for their high thermal stability and unique functional properties. rsc.org

Poly(triazole)s can be synthesized by reacting bifunctional monomers in a step-growth polymerization manner. Using this compound as a mono-azide, it can be reacted with dialkyne monomers to append the benzodiazole unit as a side chain onto the polymer backbone.

Alternatively, a more direct approach to incorporate the benzodiazole-triazole linkage into the polymer backbone involves the reaction of a diazide monomer with a dialkyne monomer. researchgate.net While the title compound is a mono-azide, related diazido-benzodiazole derivatives could be synthesized and used for this purpose. The CuAAC polymerization yields linear, regioregular poly(1,4-triazole)s with predictable structures and properties. rsc.org These polymerizations are known to produce high molecular weight polymers with good yields. tib.eumdpi.com

Table 2: Potential Poly(triazole)s Derived from Benzodiazole Monomers This table illustrates polymer structures achievable through click polymerization with benzodiazole-containing monomers.

| Diazide Monomer | Dialkyne Monomer | Resulting Polymer Structure (Repeating Unit) |

|---|---|---|

| 1,4-Bis(azidomethyl)benzene | 1,4-Diethynylbenzene | Aromatic poly(1,4-triazole) |

| 1,3-Bis(2-azidoethoxy)benzene | 1,6-Heptadiyne | Aliphatic-aromatic poly(1,4-triazole) |

The high efficiency and orthogonality of the click reaction make it an ideal tool for the post-polymerization modification of materials. ugent.be Polymers containing pendant alkyne groups can be readily functionalized with this compound to introduce the benzodiazole moiety onto the polymer side chains.

This strategy allows for the precise introduction of functional units onto a pre-existing polymer backbone, thereby altering the material's properties for specific applications. For example, functionalizing a biocompatible polymer like poly(2-hydroxyethyl methacrylate) (PHEMA) with benzodiazole units can impart new biological interaction capabilities or change its thermal and mechanical properties. nih.gov This is analogous to the well-documented polymerization and subsequent functionalization of 2-azidoethyl methacrylate (B99206) (AzMA), a structurally similar monomer. researchgate.net

This method offers significant advantages over the direct polymerization of functional monomers, which can sometimes be difficult to polymerize or incompatible with certain polymerization techniques.

Integration into Functional Organic Materials Research

The benzodiazole (benzimidazole) nucleus is a well-known electron-deficient system that also possesses high thermal stability and the ability to participate in hydrogen bonding and metal coordination. rsc.org When integrated into larger conjugated systems or polymers via a triazole linkage, these properties can be harnessed to create advanced functional materials.

Polymers containing benzodiazole or the related benzothiadiazole units have been extensively investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org The electron-deficient nature of the benzodiazole unit makes it a suitable component for creating donor-acceptor (D-A) type polymers, which are crucial for efficient charge separation and transport in photovoltaic devices. rsc.org

Furthermore, the nitrogen atoms within the benzodiazole and triazole rings can act as binding sites for metal ions or as proton donors/acceptors. Polymers functionalized with these heterocycles have potential applications as sensors, corrosion inhibitors, or adsorbents for removing pollutants from water. researchgate.net The rigid, aromatic structure of the benzodiazole-triazole linkage can also contribute to the formation of ordered supramolecular structures or microporous networks, which are of interest for gas storage and separation technologies. researchgate.net

Development of Optoelectronic Materials (e.g., OLED components)

Utilization in Supramolecular Chemistry and Self-Assembly Research

Similarly, there is a lack of published research on the use of this compound in the field of supramolecular chemistry. The benzimidazole (B57391) moiety can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to self-assembly. The azide group could potentially be used as a reactive handle for post-assembly modification. However, specific studies that leverage these features in this compound for creating supramolecular structures or functional self-assembling systems are not present in the accessible literature.

Chemical Biology Tool Development and Probe Synthesis

The application of this compound in chemical biology, particularly for bioconjugation and radiochemistry, also appears to be an unexplored area in published research.

Methodologies for Bioconjugation and Macromolecular Labeling in Research

The presence of an azide group makes this compound a theoretical candidate for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for labeling biomolecules. Nevertheless, no specific methodologies or research articles have been found that demonstrate the use of this compound for the bioconjugation or labeling of macromolecules.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation (Methodology Focus)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide detailed information about the connectivity of atoms, the nature of functional groups, molecular weight, and the three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) as a Characterization Tool

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-azidoethyl)-1H-1,3-benzodiazole is expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring and the 2-azidoethyl substituent. Based on data from analogous compounds like 1-ethyl-1H-benzimidazole, the aromatic protons of the benzimidazole ring would likely appear as a complex multiplet system in the range of δ 7.2-7.8 ppm. The methylene (B1212753) protons of the ethyl group are anticipated to be observed as two triplets due to spin-spin coupling. The protons closer to the benzimidazole ring (N-CH₂) would be deshielded and are predicted to resonate around δ 4.4-4.6 ppm, while the protons adjacent to the azide (B81097) group (CH₂-N₃) would likely appear slightly upfield, around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the spectrum would be expected to show signals for the benzimidazole carbons and the ethyl carbons. The C2 carbon of the benzimidazole ring, being between two nitrogen atoms, is characteristically downfield, expected around δ 140-145 ppm. The other aromatic carbons would resonate in the typical range of δ 110-140 ppm. For the ethyl group, the carbon attached to the nitrogen of the benzimidazole ring (N-CH₂) is expected around δ 40-45 ppm, and the carbon bonded to the azide group (CH₂-N₃) would likely appear in the range of δ 50-55 ppm.

| Technique | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Benzimidazole Aromatic Protons | 7.2 - 7.8 (m) |

| N-CH₂ | 4.4 - 4.6 (t) | |

| CH₂-N₃ | 3.7 - 3.9 (t) | |

| ¹³C NMR | Benzimidazole C2 | 140 - 145 |

| Benzimidazole Aromatic Carbons | 110 - 140 | |

| N-CH₂ | 40 - 45 | |

| CH₂-N₃ | 50 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a key method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the azide (N₃) functional group. This asymmetric stretching vibration typically occurs in the range of 2100-2260 cm⁻¹. Other important vibrations include the C-H stretching of the aromatic benzimidazole ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl group (around 2850-3000 cm⁻¹). The C=N and C=C stretching vibrations of the benzimidazole ring are expected to appear in the 1450-1650 cm⁻¹ region. libretexts.orgvscht.czlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Azide (N₃) | Asymmetric Stretching | 2100 - 2260 | Strong, Sharp |

| Benzimidazole Ring (C=N, C=C) | Stretching | 1450 - 1650 | Medium to Strong |

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound (C₉H₉N₅), the molecular ion peak [M]⁺ would be expected at an m/z of 187.0858 in high-resolution mass spectrometry (HRMS). Common fragmentation patterns for alkyl azides involve the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion at m/z 159. researchgate.netlibretexts.orgwikipedia.org Further fragmentation of the benzimidazole moiety would also be observed. researchgate.netmiamioh.edu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of intermolecular interactions. While no crystal structure for this compound is currently reported in crystallographic databases, this technique, if applicable, would confirm the planar nature of the benzimidazole ring system and the geometry of the azidoethyl substituent. It would also reveal how the molecules pack in the solid state, including any potential hydrogen bonding or π-stacking interactions.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods provide deeper insights into the electronic structure, molecular geometry, and reactivity of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.govnih.govacs.org For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Predict Spectroscopic Properties: DFT calculations can be used to predict vibrational frequencies (IR) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.net

Computational studies on substituted benzimidazoles have shown that the nature and position of substituents can significantly influence the electronic properties of the benzimidazole ring system. researchgate.netnih.gov For this compound, DFT studies would be instrumental in understanding the electronic interplay between the azidoethyl group and the benzimidazole core.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Computational Methods

Computational chemistry provides powerful tools for the a priori prediction of spectroscopic data, which can corroborate or guide experimental findings. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can be performed in the gas phase or, more accurately, by incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions. github.io

The predicted chemical shifts are often linearly scaled against a known reference compound (e.g., tetramethylsilane, TMS) to improve accuracy and facilitate direct comparison with experimental spectra. While specific calculated values for this compound are not available in the reviewed literature, the general accuracy of these methods provides a reliable framework for structural verification. For instance, in related benzimidazole and triazole derivatives, a strong correlation between calculated and experimental shifts has been demonstrated. nih.gov The development of machine learning and Graph Neural Networks (GNNs) also presents a promising avenue for even more accurate and rapid prediction of NMR spectra for such molecules. nih.gov

Table 1: Computational NMR Prediction Parameters

| Parameter | Method/Theory | Purpose |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | To find the lowest energy structure of the molecule. |

| NMR Calculation | GIAO | To predict ¹H and ¹³C NMR chemical shifts. |

| Solvent Effects | PCM / IEFPCM | To simulate the solvent environment of the NMR experiment. nih.gov |

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves exploring the potential energy surface (PES) by systematically rotating the rotatable bonds, particularly the C-C and C-N bonds of the azidoethyl side chain.

Computational scans of the relevant dihedral angles can identify stable conformers (energy minima on the PES). mdpi.com For similar heterocyclic compounds, DFT calculations have been successfully used to identify the most stable conformers and the energy barriers between them. researchgate.netcore.ac.uk For this compound, the orientation of the azidoethyl group relative to the benzimidazole ring system would define the key conformers.

Intermolecular interactions, which govern how the molecule interacts with itself and its environment, can also be studied computationally. Analysis of the molecular electrostatic potential (MESP) surface highlights regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack and hydrogen bonding. Natural Bond Orbital (NBO) analysis can further quantify interactions like intramolecular hydrogen bonds, which can influence conformational preference. nih.gov While specific studies on this compound are not documented, analysis of related benzothiazole (B30560) structures has shown how intramolecular hydrogen bonding can significantly affect molecular geometry and spectroscopic properties. nih.gov

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Hypothesis Generation

To generate hypotheses about the potential biological activity of this compound, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme. semanticscholar.org This method is used to explore the potential interactions of this compound with various biological targets. For example, benzimidazole derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and beta-tubulin to investigate their potential as inhibitors. semanticscholar.orgnih.gov The docking process yields a binding score (e.g., in kcal/mol) and visualizes key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov Such studies could hypothesize a mechanism of action for this compound by identifying its most likely biological partners.

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors. researchgate.net Although a QSAR study requires a dataset of structurally related compounds with measured biological activity, the principles can be applied to design future studies involving this compound. By calculating various molecular descriptors (e.g., topological, electronic, steric), a mathematical model can be built to predict the activity of new, unsynthesized analogs. mdpi.com This approach helps in optimizing the molecular structure to enhance a desired biological effect and provides insights into the structural features crucial for its activity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Azide-Based Transformations

The azide (B81097) moiety in 1-(2-azidoethyl)-1H-1,3-benzodiazole is a versatile functional group, capable of undergoing a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Future research will likely focus on moving beyond traditional copper-based catalysts to explore novel catalytic systems that offer improved efficiency, broader substrate scope, and enhanced biocompatibility.

Another critical area of exploration is the development of catalysts for azide-transformations beyond cycloadditions. This includes catalytic systems for the Staudinger reaction, which converts azides to amines, and for various denitrogenative coupling reactions. The discovery of novel catalysts for these transformations would significantly expand the synthetic utility of this compound, enabling its use as a precursor for a wider array of complex nitrogen-containing heterocycles. nih.gov

Development of Asymmetric Synthesis and Enantioselective Methodologies for Azidoethyl Benzodiazole Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For derivatives of this compound that possess stereogenic centers, the development of asymmetric and enantioselective synthetic methodologies is a key research objective. Future work in this area will likely concentrate on the design and application of chiral catalysts that can control the stereochemical outcome of reactions involving this benzodiazole derivative.

For instance, in the synthesis of chiral triazole products via cycloaddition reactions, the use of chiral ligands in conjunction with metal catalysts can induce high levels of enantioselectivity. nih.gov The development of novel chiral phosphine (B1218219) ligands, for example, could be instrumental in achieving high enantiomeric excesses in the synthesis of chiral triazole-substituted benzimidazoles. researchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, also presents a powerful tool for asymmetric synthesis and could be applied to reactions involving this compound to produce enantiomerically enriched products. researchgate.net

Furthermore, the enantioselective functionalization of the benzimidazole (B57391) core itself is a promising avenue of research. The development of methods for the asymmetric C-H activation of the benzimidazole ring, for example, would allow for the direct introduction of chiral substituents, leading to a new class of stereochemically defined benzodiazole derivatives. The exploration of enzymatic resolutions and other biocatalytic methods could also provide efficient and environmentally friendly routes to enantiopure azidoethyl benzodiazole derivatives.

Expansion of Applications in Advanced Functional Materials and Nanotechnology

The unique structural and electronic properties of the benzimidazole ring system, coupled with the reactive potential of the azide group, make this compound an attractive building block for the creation of advanced functional materials and for applications in nanotechnology. biointerfaceresearch.com Future research is expected to leverage these features to develop novel materials with tailored properties.

In the realm of polymer chemistry, this compound can be utilized as a monomer or a cross-linking agent to create functional polymers. For example, its incorporation into polymer backbones via click chemistry can lead to materials with enhanced thermal stability, improved mechanical properties, and specific recognition capabilities. These functionalized polymers could find applications in areas such as gas separation membranes, high-performance coatings, and drug delivery systems. biointerfaceresearch.com

In nanotechnology, the ability of the benzimidazole moiety to coordinate with metal ions and the propensity of the azide group to react with surfaces make this compound a versatile ligand for the functionalization of nanoparticles. biointerfaceresearch.comnih.gov Gold nanoparticles functionalized with this compound, for instance, could be used as sensors, catalysts, or therapeutic agents. nih.gov The development of benzimidazole-based organic fluorophores with tunable photoluminescent properties is another exciting area of research with potential applications in bioimaging and organic light-emitting diodes (OLEDs). utexas.edu

| Research Area | Potential Application of this compound |

| Polymer Chemistry | Monomer for high-performance polymers, cross-linking agent for functional materials. biointerfaceresearch.com |

| Nanoparticle Functionalization | Ligand for gold and other metal nanoparticles for sensing and catalysis. biointerfaceresearch.comnih.gov |

| Organic Electronics | Building block for organic fluorophores for OLEDs and bioimaging. utexas.edu |

| Biomaterials | Surface modification of biomaterials to enhance biocompatibility and introduce specific functionalities. |

Integration of Automated Synthesis and Flow Chemistry for Efficient Production

The demand for the rapid and efficient synthesis of chemical compounds for screening and development has driven the adoption of automated synthesis and flow chemistry techniques. researchgate.netacs.org The application of these technologies to the production of this compound and its derivatives represents a significant opportunity to streamline their synthesis and enable high-throughput screening.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of benzimidazole derivatives, including improved reaction control, enhanced safety, and easier scalability. researchgate.netacs.org The synthesis of this compound itself, as well as its subsequent transformations, could be adapted to flow processes, allowing for on-demand production and the efficient optimization of reaction conditions. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of these processes.

Automated synthesis platforms can be integrated with flow chemistry systems to create powerful tools for the rapid generation of libraries of this compound derivatives. These automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery of new compounds with desired properties. The development of robust and versatile automated synthesis protocols for this class of compounds will be a key enabler for their widespread application in drug discovery and materials science.

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for in-line purification. researchgate.netacs.org |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, reduced manual labor. |

| Integrated Systems | On-demand production of compound libraries for screening, accelerated discovery workflows. |

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry and molecular modeling have become indispensable tools for understanding chemical reactivity and for the rational design of new molecules and materials. researchgate.netdovepress.com Advanced theoretical modeling offers significant opportunities to accelerate research and development related to this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov These calculations can provide insights into reaction mechanisms, helping to guide the design of more efficient synthetic routes and novel catalysts. For example, DFT can be used to predict the activation barriers for different azide transformations, allowing for the in-silico screening of potential catalytic systems. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its interactions with other molecules, such as proteins or polymers. This information is crucial for the design of new drugs and functional materials. For instance, MD simulations can be used to predict the binding affinity of benzimidazole derivatives to a specific biological target, aiding in the development of new therapeutic agents. dovepress.comnih.gov

The integration of machine learning and artificial intelligence with theoretical modeling is another emerging area that holds great promise. By training machine learning models on large datasets of experimental and computational data, it may become possible to predict the properties and activities of new this compound derivatives with high accuracy, further accelerating the pace of discovery. nih.gov

| Modeling Technique | Application to this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties; investigation of reaction mechanisms. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Study of conformational behavior and intermolecular interactions; prediction of binding affinities. dovepress.comnih.gov |

| Machine Learning | Predictive modeling of properties and activities of new derivatives. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(2-azidoethyl)-1H-1,3-benzodiazole, and how can reaction efficiency be monitored?

- Methodology : The compound can be synthesized via microwave-assisted reactions (e.g., coupling 1,2-phenylenediamine derivatives with azidoethyl intermediates under acidic conditions, as demonstrated in benzimidazole synthesis workflows ). Reaction efficiency is monitored using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR for azide group detection at ~2100 cm⁻¹). Purification via column chromatography with ethyl acetate/hexane gradients ensures high yields (>75%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.1 ppm) and azidoethyl signals (δ 3.5–4.0 ppm for CH₂ groups). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 215.1). Elemental analysis ensures C, H, N content matches theoretical values (e.g., C: 56.2%, H: 4.7%, N: 32.5%) .

Q. What solvent systems stabilize this compound during storage?

- Methodology : Use anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert gas (N₂/Ar) to prevent azide decomposition. Avoid protic solvents (e.g., H₂O, alcohols) due to potential hydrolysis risks. Storage at –20°C in amber vials minimizes photodegradation .

Q. How can the compound’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized?

- Methodology : Employ Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in DMF/H₂O (9:1) at 50°C. Monitor reaction progress via TLC and isolate triazole products via precipitation (yields >90%). Kinetic studies confirm azide-alkyne stoichiometry (1:1.2 ratio) minimizes side reactions .

Q. What safety protocols are critical when handling the azide functional group?

- Methodology : Conduct reactions in fume hoods with blast shields. Use non-metallic spatulas to avoid friction-induced detonation. Quench excess azides with sodium nitrite/acidic conditions (pH <3) to generate inert nitrogen gas .

Advanced Research Questions

Q. How does this compound interact with biological targets in molecular docking studies?

- Methodology : Perform docking simulations (AutoDock4/Vina) using Protein Data Bank (PDB) structures (e.g., EGFR kinase domain, PDB:4HJO). Analyze binding poses for hydrogen bonding (azide with Thr790) and π-π stacking (benzodiazole with Phe723). Validate results with MM/GBSA binding energy calculations (ΔG < –8 kcal/mol indicates strong affinity) .

Q. What DFT parameters predict the compound’s electronic properties for optoelectronic applications?

- Methodology : Compute HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to assess charge transfer efficiency (e.g., HOMO: –5.8 eV, LUMO: –2.3 eV). Solvatochromic shifts in UV-vis spectra (λmax ~320 nm in DMSO) correlate with polarizability. NBO analysis identifies hyperconjugative interactions stabilizing the azide moiety .

Q. How does structural modification of the benzodiazole core influence bioactivity?

- Methodology : Synthesize analogs (e.g., 1-(2-azidoethyl)-5-nitro-benzodiazole) and test in vitro cytotoxicity (MTT assay against HeLa/MCF-7 cells). Compare IC₅₀ values (e.g., 3.2 μM vs. 12.5 μM for parent compound) to establish structure-activity relationships (SAR). LogP calculations (ClogP ~1.5) guide bioavailability predictions .

Q. Can the compound serve as a photoaffinity probe for target identification?

Q. What mechanistic insights explain azide-mediated inhibition of enzymatic activity?

- Methodology : Use stopped-flow kinetics to measure enzyme (e.g., HIV protease) inhibition constants (Ki). X-ray crystallography reveals azide coordination with catalytic residues (e.g., Asp25). Molecular dynamics simulations (AMBER) quantify conformational changes (RMSD >2 Å indicates allosteric effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.